

Application Notes and Protocols: Formolglycerin Fixation for Paraffin Embedding

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective tissue fixation is a critical first step in histological analysis, aiming to preserve tissue architecture and cellular morphology in a life-like state.[1] While 10% neutral buffered formalin is the most widely used fixative in histopathology, various modifications and alternative formulations exist to address specific research needs.[2][3] "Formolglycerin" is a less common fixative formulation that combines the cross-linking properties of formaldehyde with the humectant and tissue-softening properties of glycerin.[4] Glycerin is not a fixative itself but is added to prevent tissue hardening and shrinkage that can occur with prolonged formalin fixation.[1][4] This protocol provides a comprehensive guide to the preparation and application of a formolglycerin fixative for subsequent paraffin embedding, based on established principles of tissue fixation.

Data Presentation

The following table summarizes the key quantitative parameters for the **formolglycerin** fixation and paraffin embedding protocol.



Parameter	Value/Range	Notes
Formolglycerin Fixative Composition		
Formaldehyde (37-40% solution)	100 ml	
Distilled Water	850 ml	
Glycerin	50 ml	Can be adjusted (10-100 ml) depending on tissue type and desired softness.
Sodium Phosphate, Monobasic	4 g	For buffering to a neutral pH.
Sodium Phosphate, Dibasic (anhydrous)	6.5 g	For buffering to a neutral pH.
Fixation Parameters		
Tissue Thickness	< 5 mm	Crucial for adequate fixative penetration.
Fixative to Tissue Volume Ratio	10:1 to 20:1	Ensures complete immersion and sufficient fixative.
Fixation Time	12 - 24 hours	Dependent on tissue size and density.
Temperature	Room Temperature	
Dehydration Series		
70% Ethanol	1 hour	Two changes may be beneficial for larger samples. [5]
80% Ethanol	1 hour	
95% Ethanol	1 hour	
100% Ethanol	1.5 hours	Three changes are recommended to ensure



		complete water removal.[5]
Clearing		
Xylene (or substitute)	1.5 hours	Three changes are recommended.[5]
Paraffin Infiltration		
Paraffin Wax (58-60°C)	2 hours	Two changes are recommended for complete infiltration.[5]

Experimental Protocols

I. Preparation of Formolglycerin Fixative

- Under a chemical fume hood, add 100 ml of formaldehyde (37-40% solution) to 850 ml of distilled water.
- Add 50 ml of glycerin to the solution.
- Add 4 g of sodium phosphate, monobasic, and 6.5 g of anhydrous sodium phosphate, dibasic, to the solution.
- Stir the solution until all components are completely dissolved.
- The final pH of the solution should be approximately 6.8-7.2.

II. Tissue Fixation Protocol

- Immediately after excision, place the tissue specimens in a container with a sufficient volume of **formolglycerin** fixative (at least 10-20 times the volume of the tissue).
- Ensure the tissue thickness is no more than 5 mm to allow for adequate penetration of the fixative.
- Fix the tissue for 12-24 hours at room temperature. The exact duration will depend on the size and type of the tissue.



 After fixation, wash the tissues in running tap water for a brief period to remove excess fixative.

III. Tissue Processing for Paraffin Embedding

This part of the protocol follows standard histological procedures for dehydration, clearing, and paraffin infiltration.[2][6]

- Dehydration: The goal of dehydration is to remove water from the tissue, as paraffin is not miscible with water.[6] This is achieved by passing the tissue through a graded series of ethanol solutions.
 - 70% Ethanol: 1 hour
 - 80% Ethanol: 1 hour
 - 95% Ethanol: 1 hour
 - 100% Ethanol: 1.5 hours (repeat for a total of three changes)
- Clearing: The clearing agent displaces the ethanol in the tissue and must be miscible with both ethanol and paraffin wax.[6] Xylene is a commonly used clearing agent.
 - Xylene: 1.5 hours (repeat for a total of three changes)
- Infiltration: The cleared tissue is infiltrated with molten paraffin wax, which provides support for sectioning.
 - Paraffin wax (58-60°C): 2 hours (repeat for a total of two changes under a vacuum if available to aid infiltration)

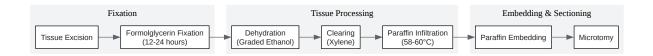
IV. Paraffin Embedding

- Transfer the infiltrated tissue to a pre-warmed embedding mold filled with molten paraffin.
- Orient the tissue in the desired plane for sectioning using warmed forceps.
- Cool the mold on a cold plate to solidify the paraffin block.



 Once solidified, the block can be removed from the mold and is ready for sectioning on a microtome.

Mandatory Visualization



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Caption: Workflow for **Formolglycerin** Fixation and Paraffin Embedding.

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